Pent-2-enenitrile
Description
Historical Context and Significance in Chemical Research
While the precise first synthesis of Pent-2-enenitrile is not prominently documented, the historical context of nitriles as a functional group dates back to the 19th century. wikipedia.org The synthesis of benzonitrile (B105546) in 1844 by Hermann Fehling was a key moment, providing enough of a nitrile compound for significant chemical research and leading to the coining of the term "nitrile". wikipedia.orglongdom.org
The significance of α,β-unsaturated nitriles, the class to which this compound belongs, grew with the advancement of organic synthesis. fiveable.me The conjugation of the nitrile group with the alkene creates a unique electronic structure that allows for a variety of chemical transformations. fiveable.me This reactivity has made compounds like this compound valuable tools for constructing complex molecular frameworks, particularly in the creation of nitrogen-containing heterocyclic compounds and other fine chemicals. fiveable.meontosight.ai
Foundational Research Contributions of this compound
The primary contribution of this compound to chemical research lies in its utility as a versatile synthetic precursor. ontosight.ainih.gov The dual functionality of the alkene and nitrile groups allows it to participate in a wide range of reactions. The nitrile group can be hydrolyzed to form carboxylic acids or reduced to form amines, while the double bond can undergo various addition reactions. ontosight.aiontosight.ai
Foundational research has leveraged this compound, particularly its (Z)-isomer, as a starting material for numerous valuable compounds. invista.com Its conjugated double bond is key to addition reactions that produce ethyl-branched derivatives. invista.com Notable synthesis applications include its use as an intermediate for:
1,3-pentanediamine: A monomer and amine extender. invista.com
Valeronitrile and 1-aminopentane: Important chemical intermediates. invista.com
Pentanoic acid and its esters. invista.com
Pharmaceuticals and Agrochemicals: It serves as a building block for various pesticides, herbicides, and drug molecules. ontosight.aiontosight.ai
Amino Acids: The compound can be used as a precursor in the synthesis of these essential biological molecules. ontosight.ai
These applications underscore this compound's role as a fundamental component in synthetic organic chemistry, enabling the efficient construction of diverse and complex molecules from a relatively simple starting point. longdom.org
Structural Isomerism and Stereochemical Considerations in this compound Research
A critical aspect of this compound's chemistry is its structural isomerism. Due to the restricted rotation around the carbon-carbon double bond between the second and third carbon atoms, this compound exists as two distinct geometric isomers: (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile. ontosight.ai
This type of isomerism, known as E/Z isomerism, arises because each carbon atom of the double bond is attached to two different groups. The configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents based on atomic number. vanderbilt.eduvanderbilt.eduwikipedia.org
(Z)-pent-2-enenitrile: In this isomer, the higher-priority groups on each carbon of the double bond are on the same side (from the German zusammen, meaning together). It is also commonly referred to as the cis-isomer. invista.com
(E)-pent-2-enenitrile: Here, the higher-priority groups on each carbon are on opposite sides (from the German entgegen, meaning opposite). This is also known as the trans-isomer. stenutz.eu
The stereochemistry of the isomer is crucial as it can dictate the pathway and outcome of a chemical reaction, leading to different products with distinct properties. ontosight.ai For instance, the double bond in the Z configuration can undergo stereospecific reactions, making it a particularly useful tool in targeted organic synthesis. ontosight.ai The ability to selectively synthesize or separate these isomers is therefore of significant importance in research and industrial applications.
Interactive Data Tables
Chemical Identifiers for this compound Isomers
| Property | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile |
| IUPAC Name | (E)-pent-2-enenitrile nih.gov | (Z)-pent-2-enenitrile nih.govnist.gov |
| Synonyms | trans-2-Pentenenitrile guidechem.com | cis-2-Pentenenitrile (B1312415) invista.com |
| CAS Number | 26294-98-4 guidechem.comnist.gov | 25899-50-7 invista.comnist.gov |
| Molecular Formula | C₅H₇N guidechem.com | C₅H₇N invista.comnist.gov |
| InChIKey | ISBHMJZRKAFTGE-ONEGZZNKSA-N nist.gov | ISBHMJZRKAFTGE-ARJAWSKDSA-N nist.gov |
| PubChem CID | 5364360 nih.gov | 6433944 nih.gov |
| ChemSpider ID | --- | 4938941 chemspider.com |
Physical and Chemical Properties of this compound Isomers
| Property | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile | General (Isomer not specified) |
| Molecular Weight | 81.118 g/mol guidechem.com | 81.118 g/mol invista.com | 81.12 g/mol nih.gov |
| Appearance | Clear yellow liquid guidechem.comguidechem.com | Liquid nih.gov | Colorless liquid ontosight.ai |
| Boiling Point | --- | 127 °C (261 °F) invista.com | ~162-164 °C ontosight.ai |
| Density | 0.831 g/mL stenutz.eu | --- | ~0.87 g/cm³ at 20°C ontosight.ai |
| Specific Gravity | --- | 0.82 at 20°C invista.com | --- |
| Water Solubility | 5 to 10 mg/mL at 19°C guidechem.com | --- | Slightly soluble ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
26294-98-4 |
|---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.12 g/mol |
IUPAC Name |
pent-2-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |
InChI Key |
ISBHMJZRKAFTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC#N |
Origin of Product |
United States |
Synthetic Methodologies for Pent 2 Enenitrile and Its Analogues
Classical and Emerging Synthesis Pathways
The synthesis of pent-2-enenitrile, an unsaturated nitrile, can be achieved through a variety of chemical strategies. These methods range from classical condensation and dehydration reactions to more modern organometallic and biocatalytic approaches. Each pathway offers distinct advantages regarding yield, stereoselectivity, and substrate scope.
Condensation Reactions and Related Approaches for this compound Formation
Condensation reactions are a cornerstone for the formation of carbon-carbon double bonds and are widely employed in the synthesis of α,β-unsaturated nitriles like this compound. The Knoevenagel condensation, a variant of the aldol (B89426) condensation, is a prominent example. mychemblog.comsciensage.info This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as acetonitrile (B52724) or its derivatives. mychemblog.comorgsyn.org For the synthesis of this compound, propanal would react with acetonitrile in the presence of a base. The reaction proceeds through the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy nitrile intermediate yields the α,β-unsaturated nitrile. orgsyn.org
The choice of catalyst and reaction conditions is crucial for optimizing the yield and selectivity of the Knoevenagel condensation. Weak bases like primary or secondary amines, often used as their ammonium (B1175870) salts, are common catalysts. mychemblog.com The reaction can be performed in various solvents, with polar aprotic solvents like DMSO sometimes enhancing reactant solubility and stabilizing intermediates. benchchem.com One-pot sequential hydroformylation/Knoevenagel reactions have also been developed, providing an efficient route to (Z)-α,β-unsaturated nitriles from alkenes. acs.orgacs.org This method combines hydroformylation of an alkene to an aldehyde with a subsequent in-situ Knoevenagel condensation. acs.org
Table 1: Examples of Knoevenagel Condensation for α,β-Unsaturated Nitrile Synthesis
| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | L-Histidine/L-Arginine | Water | α,β-unsaturated dinitriles | 83-92 | sciensage.info |
| Furfural | Acetylacetone | Sodium Alginate | - | 3-(furan-2-ylmethylene)pentane-2,4-dione | 86.47 | sciensage.info |
| Hex-1-ene (via hydroformylation) | 2-Phenylacetonitrile | Rh(acac)(CO)₂ / Phosphine (B1218219) Ligand | n-Hexane | (Z)-2-phenyloct-2-enenitrile | up to 90 | acs.orgacs.org |
| 4-Nitrobenzaldehyde | 3-Methoxythis compound | Potassium Carbonate | Methanol | (Z)-3-methoxy-2-(4-nitrophenyl)this compound | 78-85 | benchchem.com |
Organometallic Catalysis in this compound Synthesis
Organometallic catalysis offers powerful and selective methods for the synthesis of nitriles, including unsaturated variants like this compound. google.com Transition metal catalysts, particularly those based on nickel and palladium, play a significant role in these transformations. organic-chemistry.orgacs.orgrsc.org
One key approach is the hydrocyanation of alkynes, which involves the addition of a hydrogen and a cyanide group across the carbon-carbon triple bond. rsc.org Nickel-catalyzed hydrocyanation of terminal alkynes can be highly regioselective, producing either linear or branched vinyl nitriles depending on the choice of ligands. acs.org For the synthesis of this compound, the hydrocyanation of pent-1-yne would be a relevant pathway. The use of benign cyanide sources like acetone (B3395972) cyanohydrin or the in-situ generation of HCN from formamide (B127407) enhances the safety and practicality of these methods. researchgate.netcsic.es
Palladium-catalyzed reactions are also prominent. For instance, a cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation of alkenes and alkynes using 1-methylcyclohexa-2,5-diene-1-carbonitrile as a safe HCN source provides good to excellent anti-Markovnikov selectivity. organic-chemistry.org Furthermore, organopalladium complexes can promote the hydrophosphination of α,β-unsaturated nitriles, which, while not a direct synthesis of this compound, demonstrates the utility of organometallic species in modifying such compounds. acs.org
Table 2: Organometallic Catalysis in Nitrile Synthesis
| Reaction Type | Substrate | Catalyst System | Cyanide Source | Key Feature | Reference |
| Hydrocyanation of Alkynes | Terminal Alkynes | Nickel / Different Ligands | Zn(CN)₂ | Ligand-controlled regiodivergence (linear vs. branched) | acs.org |
| Transfer Hydrocyanation | Alkenes/Alkynes | Palladium / Lewis Acid | 1-methylcyclohexa-2,5-diene-1-carbonitrile | Good anti-Markovnikov selectivity | organic-chemistry.org |
| Hydrocyanation of Alkynes | Terminal Alkynes | DABCO (Organocatalyst) | Acetone Cyanohydrin | Metal-free, for activated alkynes | csic.es |
| Reductive Hydrocyanation | Alkynes | Ni/Co | Formamide | In-situ generation of HCN | researchgate.net |
Biocatalytic Transformations for Stereoselective this compound Production
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds, including nitriles. chemistryviews.org Enzymes can operate under mild conditions and often exhibit high enantioselectivity, which is crucial for the production of optically pure molecules for applications in pharmaceuticals and fine chemicals. mdpi.com
For the synthesis of chiral nitriles, aldoxime dehydratases (Oxd) have proven to be particularly versatile biocatalysts. nih.gov These enzymes catalyze the dehydration of aldoximes, which are readily prepared from aldehydes and hydroxylamine (B1172632), to form the corresponding nitriles. nih.govnih.gov This method avoids the use of highly toxic cyanide reagents. chemistryviews.org A key finding is that the enantioselectivity of the reaction can often be controlled by using either the (E)- or (Z)-isomer of the racemic aldoxime substrate, allowing access to both enantiomers of the chiral nitrile with the same enzyme. chemistryviews.orgnih.gov The reactions are typically carried out using whole-cell catalysts, such as recombinant Escherichia coli, which express the desired aldoxime dehydratase. chemistryviews.org
Another biocatalytic approach involves the use of hydroxynitrile lyases (HNLs), which catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones. rhea-db.orgresearchgate.net While this method traditionally uses HCN, safer alternatives like acetone cyanohydrin are being employed. researchgate.net Furthermore, nitrile hydratase and amidase-containing microorganisms can be used for the kinetic resolution of racemic nitriles, providing a route to enantiopure acids and amides. acs.org
Table 3: Biocatalytic Synthesis of Chiral Nitriles
| Enzyme Type | Substrate | Biocatalyst | Key Feature | Enantiomeric Excess (ee) | Reference |
| Aldoxime Dehydratase (Oxd) | Racemic Aldoximes | Recombinant E. coli | Cyanide-free, enantioselectivity dependent on substrate isomer (E/Z) | >90% in many cases | chemistryviews.orgnih.gov |
| Halohydrin Dehalogenase | Epoxides | Engineered E. coli (HheC variants) | Enantioselective cyanation using cyanohydrins as cyano source | up to >99% | acs.orgacs.org |
| Nitrile Hydratase/Amidase | 3-Arylpent-4-enenitriles | Rhodococcus erythropolis AJ270 | Kinetic resolution, high enantioselectivity for the amidase | Highly enantiopure products | acs.org |
| D-Oxynitrilase | Aldehydes | D-Oxynitrilase | Transcyanation with acetone cyanohydrin | High | researchgate.net |
Dehydration and Related Routes to this compound
Dehydration reactions are a fundamental method for introducing double bonds into molecules and are directly applicable to the synthesis of this compound from suitable precursors. ontosight.ai The most common precursors for this route are β-hydroxy nitriles (cyanohydrins) or 2-nitroalcohols. ontosight.airesearchgate.net
The dehydration of 2-cyanoalkanols, which can be formed from the corresponding aldehydes, is a direct pathway to α,β-unsaturated nitriles like this compound. ontosight.ai This elimination of water is typically acid-catalyzed. For more complex alcohols, the dehydration process can sometimes lead to a mixture of alkene isomers, and reaction conditions must be controlled to favor the desired product. chemguide.co.uk
Similarly, the dehydration of 2-nitroalcohols can yield nitroalkenes. researchgate.netsci-rad.com While not directly producing a nitrile, this highlights a related dehydration strategy for creating unsaturation. The conditions for dehydrating nitroalcohols can be harsh, sometimes requiring high temperatures, although dehydrating agents like phosphorus pentoxide or dicyclohexylcarbodiimide (B1669883) can facilitate the reaction under milder conditions. researchgate.netsci-rad.com
Another related route involves the elimination of other small molecules. For instance, the pyrolysis of N-(2-nitroamyl)-diethyl-amine hydrochloride can produce 2-nitropent-1-ene, showcasing an elimination-based approach to an unsaturated pentene derivative. researchgate.net
Synthetic Approaches Utilizing Phosphonates and Related Reagents
Phosphonate-based reagents, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful and highly stereoselective method for the synthesis of alkenes, including α,β-unsaturated nitriles like this compound. organic-chemistry.org The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. organic-chemistry.org A significant advantage of the HWE reaction is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity. organic-chemistry.org
For the synthesis of this compound, the HWE reaction would involve the reaction of propanal with the anion of diethyl cyanomethylphosphonate. benchchem.com The phosphonate carbanion is generated by treating the phosphonate ester with a base, such as sodium hydride or sodium methoxide. organic-chemistry.orgbenchchem.com The resulting phosphate (B84403) byproduct is water-soluble, which simplifies the purification of the desired nitrile product. maynoothuniversity.ie
The Wittig-Horner reaction, a broader category that includes the HWE reaction, is a versatile tool for C=C bond formation. sphinxsai.com Variations of this chemistry have been used to synthesize a range of functionalized nitriles. tubitak.gov.tr For example, the reaction of (triphenylphosphoranylidene)acetonitrile (B108381) with an appropriate aldehyde can yield an α,β-unsaturated nitrile. acs.org These phosphonate-based methods offer excellent control over the geometry of the newly formed double bond. maynoothuniversity.ie
Stereocontrol and Enantioselectivity in this compound Synthesis
Achieving control over the stereochemistry of the double bond (E/Z isomerism) and any chiral centers is a critical aspect of modern organic synthesis. msu.eduox.ac.uk For this compound, this involves controlling the geometry of the C2=C3 double bond. For analogues of this compound with a chiral center, controlling enantioselectivity is paramount.
The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity in the synthesis of α,β-unsaturated esters and nitriles. organic-chemistry.org This selectivity arises from the sterically favored anti-periplanar approach of the phosphonate carbanion to the aldehyde, which leads to the formation of the (E)-alkene after elimination of the phosphate byproduct. organic-chemistry.org In contrast, certain one-pot hydroformylation/Knoevenagel reaction protocols have been specifically developed to favor the (Z)-isomer. acs.orgacs.org The isomer ratio in some condensation reactions can also be influenced by reaction conditions such as temperature and solvent polarity, with higher temperatures often favoring the more thermodynamically stable (E)-isomer. benchchem.com
For enantioselective synthesis, biocatalytic methods are particularly powerful. As discussed in section 2.1.3, aldoxime dehydratases can produce chiral nitriles with high enantiomeric excess. chemistryviews.orgnih.gov A remarkable feature of this system is the ability to access either enantiomer of the product by using the same enzyme but starting with the (E)- or (Z)-isomer of the racemic aldoxime substrate, respectively. chemistryviews.orgnih.gov This provides a highly flexible platform for asymmetric synthesis. Similarly, the enantioselective ring-opening of epoxides catalyzed by engineered halohydrin dehalogenases offers another route to optically active β-hydroxy nitriles, which are precursors to other chiral molecules. acs.orgacs.org Organocatalytic methods, such as the asymmetric conjugate addition of cyanide to α,β-unsaturated imides, also represent a viable strategy for creating chiral nitrile-containing building blocks. organic-chemistry.org
Table 4: Methods for Stereocontrol in the Synthesis of this compound and Analogues
| Method | Type of Stereocontrol | Key Reagent/Catalyst | Typical Outcome | Reference |
| Horner-Wadsworth-Emmons Reaction | Diastereoselective (C=C bond) | Diethyl cyanomethylphosphonate | High (E)-selectivity | organic-chemistry.orgbenchchem.com |
| Sequential Hydroformylation/Knoevenagel | Diastereoselective (C=C bond) | Rhodium/Phosphine catalyst | High (Z)-selectivity | acs.orgacs.org |
| Biocatalytic Dehydration | Enantioselective | Aldoxime Dehydratase | High ee (>90%), (R) or (S) product depending on substrate isomer | chemistryviews.orgnih.gov |
| Biocatalytic Cyanation of Epoxides | Enantioselective | Engineered Halohydrin Dehalogenase | High ee (>99%) | acs.orgacs.org |
| Organometallic Hydrocyanation | Regio- and Diastereoselective | Nickel / Ligands | (E)-linear or branched vinyl nitriles | acs.org |
Optimization of Reaction Parameters for Enhanced Yield and Purity in this compound Synthesis
The efficiency of this compound synthesis is highly dependent on the careful control of various reaction parameters. Optimization of these factors is crucial for maximizing product yield and ensuring high purity by minimizing side reactions and the formation of unwanted isomers. Key parameters that are frequently adjusted include temperature, solvent choice, catalyst type and concentration, and reaction time.
Research into the synthesis of this compound analogues, such as (Z)-3-methoxy-2-(4-nitrophenyl)this compound, has demonstrated that maintaining a temperature range of 60–80°C is optimal for balancing the reaction rate against the formation of side-products. benchchem.com For the synthesis of another analogue, 3-phenylthis compound, via Knoevenagel condensation, an optimal temperature range of 80–120°C has been identified. benchchem.com The choice of solvent also plays a critical role. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often favored as they can enhance the solubility of reactants and stabilize reaction intermediates. benchchem.com In some cases, a combination of solvents, such as DMSO and ethanol, has been found to be effective. benchchem.com
Modern approaches to reaction optimization are increasingly leveraging computational tools. Spreadsheets and specialized software can be used to interpret reaction kinetics and model how changes in conditions will affect outcomes, allowing for in silico optimization before extensive laboratory work is undertaken. nih.govbeilstein-journals.org
Below is a data table summarizing optimized reaction conditions for the synthesis of this compound analogues based on findings from various studies.
| Parameter | Optimal Range/Condition | Compound | Impact on Yield/Purity | Source(s) |
| Temperature | 60–80°C | (Z)-3-methoxy-2-(4-nitrophenyl)this compound | Balances reaction rate and minimizes side-product formation. | benchchem.com |
| 80–120°C | 3-Phenylthis compound | Optimizes rate for Knoevenagel condensation. | benchchem.com | |
| >250°C (Vapor Phase) | Pentenenitrile | Drives reaction of lactone with ammonia (B1221849). | google.com | |
| Solvent | DMSO / Ethanol | (Z)-3-methoxy-2-(4-nitrophenyl)this compound | Enhances reactant solubility and stabilizes intermediates. | benchchem.com |
| DMF | 3-Phenylthis compound | Adjusts solvent polarity to maximize yield. | benchchem.com | |
| DMSO | 5-(2-hydroxyphenyl)-5-oxo-3-phenylthis compound | Provides the best reactivity and yield. | researchgate.net | |
| Catalyst/Base | K₂CO₃ (Mild Base) | (Z)-3-methoxy-2-(4-nitrophenyl)this compound | Promotes deprotonation without inducing side reactions. | benchchem.com |
| Piperidine | 3-Phenylthis compound | Effective catalyst for Knoevenagel condensation. | benchchem.com | |
| Heterogeneous Base (e.g., Metal Silicate) | Pentenenitrile | Catalyzes the reaction of lactones with ammonia. | google.com | |
| NaH | 5-(2-hydroxyphenyl)-5-oxo-3-phenylthis compound | Effective base for achieving high yield. | researchgate.net | |
| Reaction Time | 6–8 hours | (Z)-3-methoxy-2-(4-nitrophenyl)this compound | Maximizes conversion of starting materials. | benchchem.com |
Novel Methodologies for Chemical Activation in this compound Synthesis
Recent advancements in synthetic organic chemistry have introduced novel methodologies for chemical activation that offer greener, more efficient alternatives to traditional heating. nih.govmdpi.com These methods are being applied to the synthesis of unsaturated nitriles, including this compound and its analogues, to improve reaction conditions and yields.
One significant area of innovation is the development of advanced catalytic systems. For instance, a rhodium-catalyzed asymmetric synthesis using a [Rh(cod)₂]OTf precursor with an (R)-BINAP ligand has been used to achieve high enantiomeric excess in the synthesis of chiral this compound analogues. benchchem.com Similarly, palladium-templated synthesis has been employed for the one-pot creation of functionalized phosphine-containing pent-2-enenitriles, such as 5-(diphenylphosphino)this compound, with yields around 82%. acs.org Copper-catalyzed hydroalumination followed by cyanation has also emerged as a highly regio- and stereoselective method for producing certain types of unsaturated nitriles under mild conditions, achieving yields up to 99%. beilstein-journals.org
One-pot sequential reactions represent another novel approach. A process involving hydroformylation followed by a Knoevenagel reaction allows for the transformation of various olefins into (Z)-α,β-unsaturated nitriles with yields up to 90% under very mild conditions. acs.org This method is notable for its use of readily available starting materials and excellent selectivity. acs.org
The synthesis of pentenenitrile from alternative feedstocks using novel catalysts is also being explored. A process for producing pentenenitrile isomers from lactones and ammonia utilizes a heterogeneous base catalyst in the vapor phase at high temperatures (above 250°C). google.com This method provides a different pathway from the typical hydrocyanation of butadiene. google.com
Furthermore, non-traditional energy sources are being investigated for chemical activation in organic synthesis. nih.govresearchgate.net These include:
Microwave Irradiation: Can significantly reduce reaction times by efficiently heating the reaction mixture.
Mechanochemistry: The use of mechanical force, such as in a ball mill, to drive reactions, often in the absence of a solvent. mdpi.comresearchgate.net
Photocatalysis: Utilizes light to activate a catalyst and initiate the desired chemical transformation. nih.gov
While specific applications of these energy sources to the synthesis of this compound are still emerging, they represent a promising frontier for developing more sustainable and efficient synthetic protocols. nih.govresearchgate.net
The table below highlights some of these novel methodologies.
| Methodology | Catalyst/Reagents | Product Type | Key Advantages | Source(s) |
| Asymmetric Catalysis | [Rh(cod)₂]OTf / (R)-BINAP | Chiral this compound Analogue | High enantiomeric excess (92%). | benchchem.com |
| Palladium-Templated Synthesis | Palladium Dimer Template / (triphenylphosphoranylidene)acetonitrile | 5-(diphenylphosphino)this compound | Good yield (82%) in a one-pot reaction. | acs.org |
| Sequential One-Pot Reaction | Rh-catalyst (hydroformylation) / Base (Knoevenagel) | (Z)-α,β-Unsaturated Nitriles | High yields (up to 90%), mild conditions, excellent selectivity. | acs.org |
| Alternative Feedstock Catalysis | Heterogeneous Base Catalyst (e.g., Metal Oxide) | Pentenenitrile Isomers | Utilizes common lactone feedstocks. | google.com |
| Copper-Catalyzed Hydrocyanation | Cu-catalyst / DIBAL-H / Tosyl Cyanide | β,γ-Unsaturated Nitriles | Excellent yields (up to 99%), mild conditions, high selectivity. | beilstein-journals.org |
Reaction Mechanisms and Reactivity of Pent 2 Enenitrile
Nucleophilic Addition Reactions of the Nitrile Group
The nitrile group (C≡N) is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org These reactions are analogous to nucleophilic additions to carbonyl groups. libretexts.orgucalgary.ca
Strong, carbon-based nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) readily add to the nitrile carbon. ucalgary.ca This addition forms an intermediate imine salt. ucalgary.camasterorganicchemistry.com Crucially, this intermediate is stable and does not react further with the organometallic reagent. ucalgary.ca Subsequent aqueous acid workup hydrolyzes the imine to yield a ketone. masterorganicchemistry.comquora.comyoutube.com This two-step process is a powerful method for carbon-carbon bond formation and the synthesis of ketones.
Weaker nucleophiles, such as water, can also add to the nitrile group, leading to hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org Under these conditions, the nitrile is typically converted first to pent-2-enamide and then further hydrolyzed to pent-2-enoic acid. libretexts.orgopenstax.org Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion, while acidic hydrolysis requires protonation of the nitrile nitrogen to increase the electrophilicity of the carbon atom. libretexts.orgucalgary.calibretexts.org
| Nucleophile | Reagent(s) | Intermediate | Final Product |
| Alkyl/Aryl Group | 1. R-MgX or R-Li2. H₃O⁺ | Imine Salt | Ketone |
| Hydride | 1. DIBAL-H2. H₂O | Imine | Aldehyde |
| Hydroxide Ion | H₂O, NaOH (aq) | Imine Anion | Carboxylic Acid |
| Water | H₂O, H₂SO₄ (aq) | Protonated Nitrile | Carboxylic Acid |
Conjugated Addition Reactions Involving the Alkene Moiety
As an α,β-unsaturated nitrile, pent-2-enenitrile is an excellent Michael acceptor. masterorganicchemistry.comorganic-chemistry.org The electron-withdrawing nature of the nitrile group polarizes the conjugated C=C bond, making the β-carbon (C3) electrophilic and susceptible to 1,4-addition by a wide range of nucleophiles. wikipedia.org This reaction, known as the Michael or conjugate addition, is a cornerstone of C-C bond formation. masterorganicchemistry.comwikipedia.org
A variety of nucleophiles, referred to as Michael donors, can participate in this reaction. These include resonance-stabilized carbanions derived from compounds with active methylene (B1212753) groups (e.g., malonates, β-ketoesters), as well as enamines, amines, and thiols. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Organocuprates, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are particularly effective for promoting conjugate addition to α,β-unsaturated systems. cmu.edumasterorganicchemistry.com Unlike Grignard or organolithium reagents that tend to attack the nitrile carbon (1,2-addition), organocuprates selectively add to the β-carbon (1,4-addition). masterorganicchemistry.commasterorganicchemistry.com The mechanism is thought to involve the initial formation of a copper-alkene π-complex, followed by the irreversible transfer of an alkyl group to the β-carbon to form a new carbon-carbon bond. iupac.org
| Michael Donor (Nucleophile) | Reagent Class | Resulting Adduct Structure (after protonation) |
| Diethyl Malonate | Active Methylene Compound | Diethyl 2-(1-cyanobutyl)malonate |
| Cyclohexanone Enolate | Enolate | 2-(1-Cyanobutyl)cyclohexan-1-one |
| Dimethylcuprate | Organocuprate (Gilman Reagent) | 3-Methylhexanenitrile |
| Pyrrolidine | Amine | 3-(Pyrrolidin-1-yl)pentanenitrile |
| Thiophenol | Thiol | 3-(Phenylthio)pentanenitrile |
Tautomerization and Rearrangement Pathways of this compound
This compound can undergo specific tautomerization and rearrangement reactions characteristic of its structure.
Nitrile-Ketenimine Tautomerization : Like other nitriles with an α-hydrogen, this compound can theoretically exist in equilibrium with its ketenimine tautomer. However, this equilibrium generally lies heavily in favor of the more stable nitrile form. researchgate.net
Vinylogous Tautomerism : The presence of the conjugated double bond allows for a vinylogous tautomeric shift. Similar to α,β-unsaturated ketones, a proton from the γ-carbon (C4) can migrate, leading to the formation of a conjugated amino-diene structure (1-amino-1,3-pentadiene). stackexchange.comechemi.com This process is driven by the extended conjugation in the resulting tautomer.
Allylic Rearrangement : The allylic C-H bonds at the C4 position are susceptible to reactions that can lead to an allylic shift. wikipedia.org For instance, during free-radical allylic substitution, the intermediate allylic radical is resonance-stabilized, with delocalization over C2 and C4. The incoming substituent can then bond at C4, retaining the original double bond position, or at C2, causing the double bond to migrate to the C3-C4 position. masterorganicchemistry.com This can result in a mixture of isomeric products.
Oxidation Reactions of this compound
The carbon-carbon double bond in this compound is the primary site for oxidation reactions.
Epoxidation : The alkene moiety can be converted into an epoxide through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com This reaction is a concerted syn-addition, meaning that the stereochemistry of the starting alkene is preserved in the product. quora.com For example, the epoxidation of (E)-pent-2-enenitrile would yield the trans-epoxide, while the (Z)-isomer would yield the cis-epoxide. quora.comaskfilo.com
Hydroxylation : Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions. This process also proceeds via syn-addition to form a diol.
Oxidative Cleavage : More vigorous oxidation, for example, through ozonolysis (O₃) followed by an appropriate workup, will cleave the double bond. Depending on the workup conditions (reductive with zinc or dimethyl sulfide, or oxidative with hydrogen peroxide), this reaction would yield propanal and a two-carbon fragment derived from the nitrile-containing portion of the molecule.
Reduction Reactions of the Nitrile and Alkene Functionalities
Both the nitrile and alkene groups in this compound can be reduced, and the outcome often depends on the choice of reducing agent and reaction conditions.
Reduction to Primary Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile group to a primary amine. libretexts.orglibretexts.org This reaction typically also reduces the C=C double bond, yielding pentan-1-amine. The mechanism for nitrile reduction involves two consecutive nucleophilic additions of a hydride ion. openstax.org
Partial Reduction to Aldehydes : The nitrile group can be selectively reduced to an aldehyde using less reactive hydride reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.com This reaction stops at the imine stage, which is then hydrolyzed to the aldehyde (pent-2-enal) upon aqueous workup.
Catalytic Hydrogenation : This method can be used to reduce the C=C double bond, the C≡N triple bond, or both. Selective hydrogenation of the alkene can be achieved using specific catalysts like Wilkinson's catalyst or by carefully controlling conditions (e.g., H₂ with Pd/C at low pressure), yielding pentanenitrile. Under more forcing conditions (higher pressure/temperature or with catalysts like Raney Nickel), both functional groups are reduced, resulting in pentan-1-amine.
| Reagent(s) | Functional Group(s) Reduced | Product |
| LiAlH₄, then H₂O | C≡N and C=C | Pentan-1-amine |
| 1. DIBAL-H, -78 °C2. H₂O | C≡N (partially) | Pent-2-enal |
| H₂, Pd/C (mild conditions) | C=C | Pentanenitrile |
| H₂, Raney Ni (high pressure) | C≡N and C=C | Pentan-1-amine |
| SnCl₂, HCl | C≡N (partially) | Pent-2-enal brainly.com |
Substitution Reactions on this compound Frameworks
The most significant substitution reactions for this compound occur at the allylic position (C4), which is adjacent to the carbon-carbon double bond.
Allylic Halogenation : The hydrogens on C4 can be replaced by a halogen, typically bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN). vedantu.comlibretexts.org This reaction proceeds through a free-radical chain mechanism. The key intermediate is a resonance-stabilized allylic radical, which can lead to the formation of both the direct substitution product (4-bromo-pent-2-enenitrile) and a rearranged product (2-bromo-pent-3-enenitrile). masterorganicchemistry.com
SN2' Reactions : The allylic framework also allows for nucleophilic substitution with rearrangement, known as the SN2' reaction. A nucleophile can attack the γ-carbon (C4), displacing a leaving group from the α-carbon (C2 is not allylic, but this applies to related allylic systems) and causing a shift of the double bond. wikipedia.org For this compound itself, organocuprates can engage in anti-SN2' allylic substitution with appropriate substrates. wikipedia.org
Cycloaddition Reactions of this compound
The activated double bond of this compound makes it a valuable component in cycloaddition reactions, where a new ring is formed.
[4+2] Cycloaddition (Diels-Alder Reaction) : this compound can act as a dienophile in the Diels-Alder reaction. The electron-withdrawing nitrile group enhances its reactivity towards electron-rich dienes like 1,3-butadiene (B125203) or cyclopentadiene. The reaction typically proceeds via a concerted mechanism to form a six-membered ring.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) : The double bond can also serve as a dipolarophile in reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. uchicago.edu These reactions are a powerful method for constructing five-membered heterocyclic rings. nih.gov The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile. mdpi.com The reaction can proceed through either a concerted or a stepwise, zwitterionic mechanism, depending on the specific reactants. core.ac.uk
[2+2] Cycloaddition : Under photochemical conditions, this compound can undergo [2+2] cycloaddition with other alkenes to form cyclobutane (B1203170) derivatives. nih.gov
| Reaction Type | Reactant Partner | Resulting Ring System |
| [4+2] Cycloaddition | 1,3-Butadiene (Diene) | Cyclohexene (B86901) |
| [3+2] Cycloaddition | Benzonitrile (B105546) N-oxide (1,3-Dipole) | Isoxazoline |
| [3+2] Cycloaddition | Phenyl azide (B81097) (1,3-Dipole) | Triazoline |
| [2+2] Photocycloaddition | Ethylene (Alkene) | Cyclobutane |
Photoreactivity and Photorearrangement Mechanisms of this compound
The study of the photochemical behavior of α,β-unsaturated nitriles provides insight into the photoreactivity of this compound. While specific detailed studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-documented photochemistry of analogous compounds, such as crotononitrile (B213123) (but-2-enenitrile). The primary photoreactions observed in this class of compounds are geometric E/Z isomerization and cycloaddition reactions.
Upon absorption of ultraviolet light, the π-electrons in the carbon-carbon double bond and the nitrile group of this compound can be promoted to higher energy excited states (π,π* and n,π* states). The subsequent decay of these excited states dictates the photochemical outcome.
A significant photoreaction for α,β-unsaturated nitriles is the E/Z (cis/trans) isomerization around the carbon-carbon double bond. This process can be induced by direct irradiation or through photosensitization. In the case of the closely related crotononitrile, its E/Z isomerization can be photosensitized, indicating the involvement of a triplet excited state. The mechanism likely proceeds through a 'phantom' triplet state where rotation around the C=C bond is facilitated, leading to the formation of a mixture of both E and Z isomers. The final ratio of isomers at the photostationary state is dependent on the excitation wavelength and the presence of a photosensitizer.
Another potential photoreaction for this compound is [2+2] cycloaddition, a common reaction for α,β-unsaturated carbonyl compounds and their nitrile analogues. These reactions can occur intermolecularly to form dimers or intramolecularly if another double bond is present in the molecule. The reaction typically proceeds from the triplet excited state and involves the formation of a diradical intermediate, which then cyclizes to form a cyclobutane ring. The regiochemistry and stereochemistry of the resulting cycloadducts are dependent on the reaction conditions and the specific structure of the nitrile.
Detailed research findings on the specific products and yields of this compound photoreactions are limited. However, studies on similar α,β-unsaturated nitriles have provided mechanistic insights. For instance, the photolysis of crotononitrile is suggested to proceed via triplet-state diradicals, which can lead to cyclization products. The presence of the cyano group can influence the stability of the intermediates and transition states, thereby affecting the reaction pathways and rates compared to simple olefins.
Due to the lack of specific experimental data for this compound in the reviewed literature, a detailed data table on its photoreactivity cannot be constructed. However, the general photoreactive pathways are summarized below based on analogous compounds.
| Photoreaction Type | Proposed Intermediate | Likely Products |
| E/Z Isomerization | Triplet Excited State | (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile |
| [2+2] Cycloaddition | Diradical Intermediate | Cyclobutane dimers |
Further research is required to fully elucidate the specific photorearrangement mechanisms, quantum yields, and product distributions for this compound.
Theoretical and Computational Studies of Pent 2 Enenitrile
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For Pent-2-enenitrile, these calculations reveal details about the distribution of electrons and the molecule's stability. Key properties such as molecular orbital energies, dipole moment, and electron affinity are determined through these methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Computational studies typically employ various levels of theory and basis sets to achieve a balance between accuracy and computational cost. The resulting data provides a foundational understanding of the molecule's electronic character.
Table 1: Calculated Electronic Properties of this compound (Note: The following values are illustrative examples based on typical quantum chemical calculations for similar molecules.)
| Property | Value | Significance |
| HOMO Energy | -0.25 Hartree | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | +0.05 Hartree | Indicates the energy of the lowest energy state for an added electron; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 0.30 Hartree | A larger gap suggests higher stability and lower chemical reactivity. |
| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule arising from its asymmetrical electron distribution. |
| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating chemical reactions. mdpi.comnih.gov It allows researchers to map out the energetic landscape of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energy (the energy barrier that must be overcome for a reaction to occur), DFT can predict reaction rates and determine the most likely mechanistic pathway. umn.edu
For this compound, DFT can be applied to study various reactions, such as cycloadditions, nucleophilic additions to the double bond or the nitrile group, and isomerization processes. The theory provides detailed geometric and energetic information about the transition states, offering insights into the factors that control the reaction's feasibility and selectivity. mdpi.com
Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction (Reaction: [3+2] Cycloaddition of this compound with an Azide)
| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) | Reaction Type |
| Pathway A (Regioisomer 1) | TS-A | 18.5 | Concerted |
| Pathway B (Regioisomer 2) | TS-B | 22.1 | Concerted |
| Stepwise Pathway (Step 1) | TS-C1 | 25.4 | Stepwise |
| Stepwise Pathway (Step 2) | TS-C2 | 8.2 | Stepwise |
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a solvent) and at various temperatures. nih.govfigshare.com
For this compound, MD simulations can explore its conformational flexibility, particularly the rotation around the C-C single bonds. Key parameters derived from these simulations include the radius of gyration (a measure of the molecule's compactness) and root-mean-square deviation (RMSD) to track structural changes from an initial geometry. nih.govmdpi.com This analysis helps identify the most stable conformers and the energy barriers between them.
Table 3: Sample Data from a Molecular Dynamics Simulation of this compound (Simulation Conditions: 10 ns in explicit water at 300 K)
| Simulation Time (ns) | Radius of Gyration (Å) | RMSD from Initial Structure (Å) | Predominant Conformation |
| 0 | 2.51 | 0.00 | Planar |
| 2 | 2.58 | 0.45 | Non-planar (C-C rotation) |
| 4 | 2.53 | 0.21 | Planar |
| 6 | 2.60 | 0.51 | Non-planar (C-C rotation) |
| 8 | 2.52 | 0.18 | Planar |
| 10 | 2.59 | 0.48 | Non-planar (C-C rotation) |
Potential Energy Surface Mapping and Transition State Analysis
The potential energy surface (PES) is a central concept in theoretical chemistry that describes the energy of a molecule as a function of its geometry. umass.edu Mapping the PES allows researchers to locate all possible stationary points, including energy minima (reactants, products, intermediates) and saddle points (transition states). researchgate.net
For a reaction involving this compound, computational methods can systematically explore the PES to find the lowest energy path connecting reactants to products. chemrxiv.org Transition state analysis involves characterizing the unique geometry of the saddle point and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. This rigorous analysis provides a definitive picture of the reaction mechanism. researchgate.net
Table 4: Stationary Points on a Hypothetical PES for Isomerization of this compound
| Stationary Point | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| SP1 | (E)-Pent-2-enenitrile | 0.0 | 0 |
| SP2 | Transition State | +35.2 | 1 |
| SP3 | (Z)-Pent-2-enenitrile | +1.5 | 0 |
Studies of Excited Electronic States and Photochemical Pathways
Computational chemistry can also predict how a molecule will behave upon absorbing light. Methods such as Time-Dependent DFT (TD-DFT) or multiconfigurational approaches like CASPT2 are used to study the properties of electronically excited states. nih.gov These calculations can predict the molecule's UV-Vis absorption spectrum and explore the potential energy surfaces of these excited states. nih.gov
For a conjugated molecule like this compound, absorbing a photon can promote an electron to a higher energy orbital, leading to photochemical reactions that are not accessible in the ground state. nih.gov Theoretical studies can map out potential photochemical pathways, such as cis-trans isomerization around the double bond or other rearrangements, by identifying features like conical intersections, which are points where different electronic states have the same energy and facilitate rapid, non-radiative decay back to the ground state. nih.gov
Table 5: Calculated Properties of Low-Lying Excited States of this compound (Note: These are illustrative values from a typical TD-DFT calculation.)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Primary Orbital Transition |
| S1 | 4.85 | 256 | 0.002 | n -> π |
| S2 | 5.92 | 209 | 0.750 | π -> π |
| S3 | 6.33 | 196 | 0.015 | n -> σ* |
Molecular Electron Density Theory (MEDT) Analysis of Reactivity
Molecular Electron Density Theory (MEDT) offers an alternative perspective to traditional orbital-based models for understanding chemical reactivity. nih.gov MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of a chemical reaction. mdpi.comencyclopedia.pub This theory analyzes the changes in electron density along a reaction pathway to explain molecular mechanisms and reactivity. uv.es
Within the MEDT framework, reactivity is assessed using indices derived from conceptual DFT, such as electronic chemical potential, hardness, electrophilicity, and nucleophilicity. The Global Electron Density Transfer (GEDT) at the transition state is a key parameter used to classify reactions as non-polar, polar, or ionic. luisrdomingo.com An MEDT study of this compound would involve calculating these indices and analyzing the topology of the electron density to predict its behavior in various reactions.
Table 6: Conceptual DFT Reactivity Indices (Values are illustrative and depend on the level of theory.)
| Species | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |
| This compound | -0.15 | 0.15 | 0.075 eV | 2.8 eV |
| Hypothetical Diene | -0.12 | 0.18 | 0.040 eV | 3.5 eV |
Advanced Spectroscopic and Analytical Characterization in Research on Pent 2 Enenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of pent-2-enenitrile.
One-dimensional NMR provides fundamental information about the chemical environment of individual protons and carbon atoms within the this compound molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays distinct signals for each set of non-equivalent protons. docbrown.info The chemical shifts (δ) of the olefinic protons are particularly diagnostic for assigning the E and Z isomers. docbrown.info In the E-isomer, the resonance for the proton at the C3 position typically appears at a different chemical shift compared to the Z-isomer due to differing spatial environments. docbrown.info Similarly, the coupling constants (J-values) between the olefinic protons provide crucial stereochemical information.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. careerendeavour.com The chemical shifts of the carbon atoms in the C=C double bond and the nitrile group (C≡N) are characteristic. careerendeavour.com For instance, the nitrile carbon appears in a distinct region of the spectrum. benchchem.com The positions of the signals for the C2 and C3 carbons can also differ between the E and Z isomers, aiding in their differentiation. epo.org
A representative, though not exhaustive, compilation of typical chemical shifts for related structures is presented below.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| CH₃ (C5) | 0.9 - 1.2 | 13 - 15 |
| CH₂ (C4) | 2.0 - 2.3 | 20 - 30 |
| CH (C3) | 5.3 - 6.9 | 100 - 150 |
| CH (C2) | 5.2 - 6.8 | 95 - 120 |
| C≡N (C1) | - | 115 - 120 |
Table created with data from multiple sources. wiley-vch.debenchchem.com
For a more detailed analysis, especially in complex mixtures or for confirming assignments, two-dimensional NMR techniques are employed. wikipedia.org
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. libretexts.org Cross-peaks in the COSY spectrum of this compound would show correlations between the protons on C2 and C3, as well as between the protons on C3 and C4, and C4 and C5, thus confirming the connectivity of the carbon backbone. pbsiddhartha.ac.in
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. libretexts.orgscribd.com For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the C2 proton to the ¹³C signal of the C2 carbon, and so on for each C-H bond, providing unambiguous C-H assignments. scribd.com
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms, which is critical for assigning the E/Z stereochemistry of the double bond in this compound. rsc.orgresearchgate.net An NOE is observed between two protons if they are close in space, regardless of whether they are bonded to each other.
For this compound, irradiating the protons of the ethyl group (C4) and observing an NOE enhancement on the olefinic proton at C2 would indicate a Z-configuration, where these groups are on the same side of the double bond. Conversely, the absence of such an NOE would strongly suggest the E-configuration. benchchem.com
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. nist.gov The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound (C₅H₇N, 81.12 g/mol ). nih.gov
Electron ionization (EI) often leads to the fragmentation of the molecular ion. chemguide.co.uk The fragmentation pattern provides structural clues. For α,β-unsaturated nitriles like this compound, common fragmentation pathways can involve the loss of small, stable molecules or radicals. wpmucdn.comweebly.com Analysis of these fragments helps to confirm the structure deduced from NMR data. The presence of a nitrogen atom is often indicated by an odd molecular weight, a principle known as the nitrogen rule. weebly.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. google.com
Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands. A strong, sharp absorption in the range of 2210-2230 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. benchchem.com The C=C double bond stretching vibration appears in the 1600-1650 cm⁻¹ region. benchchem.com The C-H stretching vibrations of the alkyl and vinyl groups are observed around 2850-3100 cm⁻¹. rsc.org The exact positions of these bands can provide subtle information about the molecule's conjugation and stereochemistry. nist.gov
Raman Spectroscopy : Raman spectroscopy also provides information on these vibrational modes. nih.gov The C≡N and C=C stretching vibrations are typically strong and easily identifiable in the Raman spectrum, complementing the IR data.
| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) |
| C≡N | Stretch | 2210 - 2230 |
| C=C | Stretch | 1600 - 1650 |
| C-H (sp²) | Stretch | 3000 - 3100 |
| C-H (sp³) | Stretch | 2850 - 2960 |
Table compiled from various sources. benchchem.comrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. ubbcluj.ro The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk
For this compound, an α,β-unsaturated nitrile, the key electronic transitions are π → π* transitions associated with the conjugated system formed by the C=C double bond and the C≡N triple bond. libretexts.org The wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation. libretexts.org The presence of the conjugated system shifts the absorption to longer wavelengths compared to isolated double or triple bonds. masterorganicchemistry.com While UV-Vis spectroscopy is less structurally detailed than NMR or MS, it is a valuable tool for confirming the presence of the conjugated chromophore and can be used for quantitative analysis. shu.ac.ukresearchgate.net
Chromatographic Techniques for Purity Assessment and Isomer Separation in Research
Chromatographic techniques are fundamental in the analysis of this compound, serving the dual purpose of quantifying its purity and separating its geometric isomers. oup.com.au These methods leverage the differential partitioning of chemical species between a mobile phase and a stationary phase to achieve separation. oup.com.auadarshcollege.in The choice of technique is dictated by the compound's volatility and polarity, as well as the specific analytical goal, such as purity verification or isomer resolution. researchgate.net For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds, capable of separating, identifying, and quantifying components in a mixture. advancechemjournal.comresearchgate.net The method involves injecting a liquid sample into a high-pressure stream of liquid (the mobile phase), which then passes through a column packed with a solid adsorbent (the stationary phase). wikipedia.org Separation occurs based on the different interactions of the sample components with the stationary phase. advancechemjournal.com
In the context of this compound, HPLC is particularly effective for purity assessment. The presence of impurities, such as starting materials from synthesis or degradation products, can be identified as separate peaks in the resulting chromatogram. sepscience.com The purity of the this compound sample is typically determined by calculating the area percentage of its corresponding peak relative to the total area of all detected peaks.
Furthermore, HPLC can be optimized to separate the (E)- and (Z)- geometric isomers of this compound. google.com Due to their different spatial arrangements, the isomers exhibit subtle differences in polarity, leading to varied retention times on an appropriate HPLC column, most commonly a reversed-phase column where a non-polar stationary phase is used with a polar mobile phase. libretexts.org A photodiode array (PDA) detector can be employed to confirm the spectral consistency across a single peak, thus verifying its purity and distinguishing it from co-eluting impurities. sepscience.com
Below is a table detailing typical parameters for an HPLC method developed for the analysis of this compound.
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (Reversed-Phase) | Stationary phase for separating compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient | Eluent system to carry the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Column Temperature | 25-40 °C | Affects viscosity and can improve peak shape and resolution. |
| Injection Volume | 5-20 µL | The amount of sample introduced into the system. |
| Detector | UV/PDA at ~210 nm | To detect and quantify the nitrile, which absorbs in the UV region. |
| Isocratic/Gradient | Gradient | Allows for optimal separation of isomers and impurities with varying polarities. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. ionicon.com It is exceptionally well-suited for the analysis of this compound due to the compound's volatility. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the compound is transported through the column by an inert carrier gas (the mobile phase). The separation mechanism relies on differences in boiling points and interactions between the analytes and the column's stationary phase. emissionsanalytics.com
GC is highly effective for both purity assessment and the separation of the (E)- and (Z)-isomers of this compound. The distinct three-dimensional structures of the geometric isomers result in different interactions with the stationary phase, leading to different elution times from the column. core.ac.ukvurup.sk This allows for their individual quantification. Studies on similar isomeric alkenes have demonstrated that GC can achieve high-resolution separation, which is critical for accurately determining the isomeric ratio in a sample. vurup.skresearchgate.net The high sensitivity of GC detectors, such as the Flame Ionization Detector (FID), makes it possible to detect even trace levels of impurities.
The following table outlines typical research-level parameters for a GC method tailored for this compound analysis.
| Parameter | Typical Value/Condition | Purpose |
| Column | Capillary column (e.g., DB-5, HP-5ms) | Provides high-resolution separation of volatile compounds. |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature ramp (e.g., 50°C to 200°C) | Optimizes separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for sensitive quantification; MS for definitive identification. |
| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This powerful analytical technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the fundamental properties of a molecule. anton-paar.commdpi.com The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. anton-paar.com
For this compound, a successful X-ray crystallographic analysis would yield a detailed solid-state molecular structure. This would definitively confirm the geometry of the (E) or (Z) isomer and provide precise measurements of the C=C double bond and the C≡N triple bond. The analysis also reveals how individual molecules pack together in the crystal lattice, governed by intermolecular forces such as dipole-dipole interactions or van der Waals forces. nih.gov
The primary challenge in the X-ray crystallographic study of this compound is the growth of a suitable single crystal, as the compound is a liquid at room temperature. This necessitates low-temperature crystallization techniques. Once a diffraction-quality crystal is obtained and analyzed, the resulting structural data serves as an empirical benchmark for validating theoretical and computational models. acs.org While specific crystallographic data for this compound is not widely published, data from related small nitriles like propionitrile (B127096) provides a reference for the type of structural information that can be obtained. nih.gov
The table below summarizes the key crystallographic data points that would be determined from a single-crystal X-ray diffraction experiment on this compound, with example values inspired by published data for propionitrile. nih.gov
| Parameter | Description | Example Data (from Propionitrile) |
| Crystal System | The basic geometric framework of the crystal lattice. | Orthorhombic |
| Space Group | Describes the symmetry elements of the unit cell. | Pnma |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the smallest repeating unit of the lattice. | a = 7.56 Å, b = 6.59 Å, c = 7.23 Å |
| Unit Cell Volume (V) | The volume of the unit cell. | 360.6 ų |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | A list of fractional coordinates for each C, N, and H atom. |
| Bond Lengths/Angles | Exact measurements of intramolecular distances and angles. | C-C, C=C, C≡N bond lengths; C-C-C, C=C-C≡N bond angles. |
Applications of Pent 2 Enenitrile in Advanced Organic Synthesis and Materials Science Research
Pent-2-enenitrile as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of two reactive functional groups makes this compound and its isomers highly valuable starting materials for constructing intricate molecular frameworks. uu.nl Its structure allows for a variety of chemical transformations, positioning it as a versatile building block for a wide range of compounds. uu.nl The α,β-unsaturated nature of 2-pentenenitrile (B77955) makes it an excellent Michael acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is foundational to its utility in assembling more complex structures.
Research involving related α,β-unsaturated nitriles, such as crotononitrile (B213123), has demonstrated the power of this chemical motif in complex synthesis. For instance, catalytic systems have been designed for the regioselective coupling of such nitriles with other molecules to build sophisticated products. This highlights the potential of this compound to participate in advanced, catalyst-driven reactions for the efficient construction of complex molecules.
Precursors for the Synthesis of Heterocyclic Compounds and Dienes
The dual functionality of this compound makes it a potent precursor for a variety of cyclic and acyclic structures, notably heterocyclic compounds and as a reactant with dienes.
Heterocyclic Compounds
Alkenyl nitriles are extensively utilized as reagents in the synthesis of heterocyclic systems. acs.org The reactivity of this compound allows for its conversion into various nitrogen-containing heterocycles. Commercially available cis-2-pentenenitrile (B1312415) is listed as a precursor for pyridine (B92270) and 2-n-butylimidazole derivatives. invista.com The general reactivity of α,β-unsaturated nitriles is well-established for creating diverse heterocyclic scaffolds through cycloaddition and cyclocondensation reactions. For example, reactions involving unsaturated nitriles can yield pyridines, pyrazoles, and thiophenes, demonstrating the broad potential of this compound in this area of synthesis. nih.gov
Role in Diene Chemistry
While the direct conversion of this compound into a diene is not a prominently featured application, its role in reactions involving dienes is significant. The electron-withdrawing nature of the nitrile group activates the double bond of this compound, making it an effective dienophile in Diels-Alder reactions. youtube.comsigmaaldrich.commasterorganicchemistry.com This [4+2] cycloaddition reaction between a conjugated diene and a dienophile like this compound is a powerful method for forming substituted six-membered rings, which are key structural motifs in many natural products and complex molecules. wikipedia.org The reaction allows for the reliable construction of cyclohexene (B86901) derivatives with a high degree of stereochemical control. wikipedia.org Therefore, this compound serves as a crucial component for building cyclic systems through reactions with dienes. invista.comyoutube.com
Role in the Synthesis of Functionalized Phosphine (B1218219) Ligands for Catalysis
Functionalized phosphine ligands are pivotal in homogeneous catalysis, and the unique reactivity of this compound offers a pathway for their synthesis. A key reaction is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. wikipedia.org This principle can be applied to the synthesis of phosphine derivatives.
Specifically, disubstituted phosphine oxides have been shown to add across the double bond of α,β-unsaturated nitriles. acs.org This phospha-Michael addition reaction provides a direct method for incorporating a phosphinoyl group into the carbon skeleton derived from this compound. The resulting β-phosphinoyl-nitrile can then be further modified. For instance, the phosphine oxide can be reduced to the corresponding phosphine, and the nitrile group can be hydrolyzed or reduced. This synthetic strategy yields bifunctional or trifunctional phosphine compounds that can serve as ligands for transition metal catalysts. The ability to introduce both a phosphorus donor and another functional group (derived from the nitrile) allows for the design of tailored ligands for specific catalytic applications.
| Reactant 1 | Reactant 2 | Reaction Type | Intermediate Product | Potential Final Ligand Type |
|---|---|---|---|---|
| This compound | Disubstituted Phosphine Oxide (R₂P(O)H) | Phospha-Michael Addition | 3-(disubstituted phosphinoyl)pentanenitrile | Functionalized Alkyl Phosphine |
Development of Novel Materials via this compound Derivatives
This compound and its isomers are valuable monomers for the creation of specialty polymers. molbase.com The presence of both a polymerizable double bond and a reactive nitrile group allows for the synthesis of functional materials with unique properties. molbase.com Nitriles may undergo polymerization in the presence of certain metals or metal compounds. molbase.comnih.gov
The polymerization can proceed through the carbon-carbon double bond, similar to the well-known polymerization of acrylonitrile (B1666552) to produce polyacrylonitrile. This would result in a polymer backbone with pendant nitrile groups (-(CH(CH₂CH₃)CH(CN))n-). These nitrile groups can be subsequently modified through hydrolysis, reduction, or other reactions to alter the material's properties, such as hydrophilicity, cross-linking density, and chemical resistance. This post-polymerization modification capability makes this compound a versatile monomer for designing functional polymers tailored to specific applications in advanced materials science.
Synthetic Routes to Bio-Relevant Molecules (e.g., amino acid precursors)
The chemical structure of this compound makes it a suitable starting point for the synthesis of various biologically relevant molecules, including amines, diamines, and precursors to amino acids.
Hydrogenation of cis-2-pentenenitrile can yield pentane-1,3-diamine, a valuable intermediate and amine extender. invista.com Complete reduction of both the double bond and the nitrile group can produce various pentylamines. invista.com These amines and diamines are important building blocks in the pharmaceutical and agrochemical industries.
Furthermore, this compound can serve as a precursor for the synthesis of α-amino acids through a multi-step pathway. The classic Strecker synthesis and related methods rely on α-aminonitriles as key intermediates, which are then hydrolyzed to the corresponding amino acid. organic-chemistry.org A plausible route starting from this compound would involve:
Reduction of the Alkene: Selective hydrogenation of the carbon-carbon double bond to produce pentanenitrile (valeronitrile).
Alpha-Amination: Introduction of an amine group at the α-position (carbon-2) of pentanenitrile. This can be achieved through various methods, such as α-halogenation followed by nucleophilic substitution with an amine source, to form the α-aminonitrile.
Hydrolysis: Acid- or base-catalyzed hydrolysis of the α-aminonitrile intermediate to yield the α-amino acid, in this case, norvaline or a derivative thereof.
This pathway demonstrates how the fundamental reactivity of this compound can be harnessed to construct the core structure of amino acids. ontosight.ai
Intermediate in the Academic Synthesis of Specialty Chemicals
This compound is a key intermediate in the synthesis of a wide range of specialty chemicals due to its versatile reactivity. wikipedia.orgontosight.ai Its derivatives find applications in diverse fields such as pharmaceuticals, agrochemicals, and flavor and fragrance industries. molbase.com
A variety of valuable compounds can be synthesized directly from cis-2-pentenenitrile, as highlighted by industrial applications. These transformations underscore its role as a central hub for producing a portfolio of downstream chemicals.
| Starting Material | Reaction | Resulting Specialty Chemical | Chemical Class |
|---|---|---|---|
| cis-2-Pentenenitrile | Hydrogenation/Amination | Pentane-1,3-diamine | Diamine |
| cis-2-Pentenenitrile | Hydrogenation | Valeronitrile (Pentanenitrile) | Nitrile |
| cis-2-Pentenenitrile | Reduction | 1-Aminopentane | Primary Amine |
| cis-2-Pentenenitrile | Hydrolysis | Pentenoic acid | Carboxylic Acid |
| cis-2-Pentenenitrile | Cyclocondensation | 2-n-Butylimidazole | Heterocycle |
| cis-2-Pentenenitrile | Addition/Reduction | Alkanolamines | Amino Alcohol |
Stereochemical Aspects and Isomerism of Pent 2 Enenitrile
(E)/(Z) Isomerism and its Impact on Reactivity and Synthesis
The restricted rotation around the C2=C3 double bond in pent-2-enenitrile gives rise to two geometric isomers: (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile. ontosight.aistudymind.co.uk In the (E) isomer, from the German entgegen for "opposite," the higher priority groups on each carbon of the double bond are on opposite sides. In the (Z) isomer, from the German zusammen for "together," they are on the same side. vedantu.com For this compound, the ethyl group and the cyano group are the higher priority groups.
The stereochemistry of the double bond has a notable impact on the molecule's reactivity. For instance, the conjugated system in both isomers enables them to participate in addition reactions. invista.com The (Z)-isomer is known to be reactive in nucleophilic addition reactions. cymitquimica.com The synthesis of this compound can be tailored to favor one isomer over the other. For example, a one-pot synthesis involving the reaction of 3-chloropropionaldehyde diethylacetal with sodium diphenylphosphide, followed by treatment with (triphenylphosphoranylidene)acetonitrile (B108381) and coordination to a palladium template, produced a mixture of (Z) and (E) isomers of 5-(diphenylphosphino)this compound in a 1:1.8 ratio, which were separable by column chromatography. acs.org Photocatalytic methods have also been explored for the E → Z isomerization of related polarized alkenes, with selectivity being influenced by the substituents on the double bond. acs.org
The synthesis of specific isomers can also be achieved through various routes. While methods for producing mixtures of pentenenitrile isomers exist, processes that yield a desired isomer as the major product are advantageous. google.com The choice of reagents and reaction conditions is crucial in controlling the stereochemical outcome. For example, the reaction of propargylic alcohols with an amine source mediated by a Brønsted acid can produce alkenyl nitriles, with additives like NH₄Br influencing the stereoselectivity.
Table 1: Properties of (E) and (Z)-Pent-2-enenitrile Isomers
| Property | (E)-Pent-2-enenitrile | (Z)-Pent-2-enenitrile |
| Synonyms | trans-2-Pentenenitrile, (2E)-2-Pentenenitrile | cis-2-Pentenenitrile (B1312415), (2Z)-2-Pentenenitrile |
| CAS Number | 26294-98-4 nist.gov | 25899-50-7 nist.gov |
| Molecular Formula | C₅H₇N nist.gov | C₅H₇N nist.gov |
| Molecular Weight | 81.118 g/mol guidechem.com | 81.118 g/mol invista.com |
| Appearance | Clear yellow liquid guidechem.com | Colorless to pale yellow liquid cymitquimica.com |
| Boiling Point | ~162-164°C (for mixture) ontosight.ai | 127°C invista.com |
| Water Solubility | 5 to 10 mg/mL at 20°C guidechem.com | Slightly soluble ontosight.ai |
Enantiomeric Forms and Chiral Synthesis Methodologies
While this compound itself is not chiral, the introduction of a substituent at a position that creates a stereocenter leads to enantiomeric forms. The synthesis of specific enantiomers, known as asymmetric or chiral synthesis, is a significant area of research in organic chemistry, particularly for the production of pharmaceuticals and other biologically active molecules. sigmaaldrich.com
Several methodologies have been developed for the chiral synthesis of derivatives of this compound. Enzymatic catalysis is a powerful tool for achieving high stereoselectivity. For example, R-oxynitrilase has been used to catalyze the addition of hydrogen cyanide (HCN) to 2-butenal, producing (R)-(-)-2-hydroxy-3-pentenenitrile with high enantiomeric purity. vulcanchem.comresearchgate.net This chiral building block can then be used in the synthesis of more complex molecules like α-hydroxy-β-amino acids. researchgate.net
Metal-catalyzed asymmetric synthesis is another important approach. Rhodium complexes with chiral ligands like (R)-BINAP have been employed in the catalytic asymmetric synthesis of related nitrile compounds, achieving high enantiomeric excess through a conjugated addition mechanism. benchchem.com Similarly, highly enantioselective conjugate reduction of α,β-unsaturated nitriles can be achieved using copper(II) acetate (B1210297) and a Josiphos ligand. The use of chiral auxiliaries and catalysts has significantly advanced the field of asymmetric synthesis. researchgate.net
Table 2: Examples of Chiral Synthesis Involving this compound Derivatives
| Reaction Type | Catalyst/Reagent | Product | Key Feature |
| Enzymatic Hydrocyanation | R-oxynitrilase | (R)-(-)-2-Hydroxy-3-pentenenitrile vulcanchem.com | High enantioselectivity |
| Catalytic Asymmetric Synthesis | [Rh(cod)₂]OTf with (R)-BINAP ligand | (Z)-3-methoxy-2-(4-nitrophenyl)this compound derivative | 92% enantiomeric excess benchchem.com |
| Asymmetric Hydrogenation | Iridium N,P ligand complexes with base activation | Saturated nitriles | High conversion and excellent enantioselectivity |
| Enantioselective Conjugate Addition | Copper-catalyzed reaction with chiral phosphoramidites | C2-symmetrical secondary amines | High diastereoselectivities |
Spectroscopic Differentiation of Stereoisomers
Spectroscopic techniques are indispensable for distinguishing between the stereoisomers of this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful in this regard.
In IR spectroscopy, while many of the absorptions for the (E) and (Z) isomers are similar, there are key differences in the "fingerprint region" (approximately 1500 to 400 cm⁻¹), which contains complex vibrations unique to each molecule. docbrown.info A significant distinguishing feature for the (E) isomer of related alkenes is a characteristic C-H stretching and deformation vibration absorption between 980 and 960 cm⁻¹. The C=C stretching band is also typically more intense for the (E) isomer compared to the (Z) isomer. docbrown.info The NIST WebBook provides IR spectral data for both (E)- and (Z)-pent-2-enenitrile. nist.govnist.gov
¹H NMR spectroscopy can also differentiate between the isomers, although the spectra can be quite similar. docbrown.info Small differences in the chemical shifts of the protons, particularly those attached to the double bond, can be observed. docbrown.info For instance, in related (E,Z)-2-(phenylsulfonylmethyl)alkenenitriles, the chemical shifts of the olefinic proton differ for the E and Z isomers. sctunisie.org
Table 3: Spectroscopic Data for Distinguishing this compound Isomers
| Spectroscopic Technique | Key Differentiating Feature | (E)-Isomer Characteristic | (Z)-Isomer Characteristic |
| Infrared (IR) Spectroscopy | C-H out-of-plane bend | Strong absorption around 960-980 cm⁻¹ for trans-alkenes docbrown.info | Weaker or absent absorption in this region |
| C=C stretch intensity | Generally more intense docbrown.info | Generally weaker docbrown.info | |
| ¹H NMR Spectroscopy | Olefinic proton chemical shifts | Distinct chemical shifts for protons on the double bond docbrown.info | Different distinct chemical shifts for protons on the double bond docbrown.info |
| ¹³C NMR Spectroscopy | Carbon chemical shifts | Unique set of 5 chemical shifts docbrown.info | Slightly different unique set of 5 chemical shifts docbrown.info |
Research on Functionalized Pent 2 Enenitrile Derivatives and Analogues
Synthesis and Reactivity of Substituted Pent-2-enenitriles
The synthesis of substituted pent-2-enenitriles can be achieved through several methodologies, each offering pathways to unique substitution patterns. A common strategy involves condensation reactions. For instance, 3-(methylthio)-5-oxo-2-(2-phenyl-1,3-thiazol-4-yl)-4,5-substituted-pent-2-enenitriles have been synthesized in good yields through the condensation of (2-phenyl-1,3-thiazol-4-yl)-acetonitrile with various α-oxoketene dithioacetals in the presence of sodium hydride. tandfonline.com Another approach involves the conjugate addition of Grignard reagents to γ-hydroxy alkynenitriles, which, after protonation, stereoselectively yields tri-substituted alkenenitriles. duq.edu
The reactivity of these derivatives is largely governed by the interplay of the nitrile group, the carbon-carbon double bond, and the specific substituents. The conjugated system in many derivatives makes them excellent Michael acceptors. The nitrile group itself can undergo reduction to a primary amine or hydrolysis to a carboxylic acid. benchchem.com
A significant application of their reactivity is in cyclization reactions to form larger heterocyclic structures. The aforementioned 3-(methylthio)-5-oxo-2-(2-phenyl-1,3-thiazol-4-yl)pent-2-enenitriles undergo smooth cyclization in the presence of p-toluenesulfonic acid (PTSA) to yield corresponding benzothiazoles. tandfonline.com Similarly, 2,4-pentadienenitriles, which are analogues of pent-2-enenitrile, react with hydroxylamine (B1172632) through a sequence of intermolecular aza-nucleophilic addition and intramolecular aza-cyclization to form multi-substituted 2-aminopyridines. researchgate.netresearchgate.net
The table below summarizes selected synthetic methods for preparing functionalized this compound derivatives.
| Product Class | Reactants | Reagents/Conditions | Research Finding |
| 3-(Methylthio)-5-oxo-2-(thiazolyl)pent-2-enenitriles | (2-Phenyl-1,3-thiazol-4-yl)-acetonitrile, α-Oxoketene dithioacetals | Sodium hydride (NaH) | This condensation reaction provides good yields of highly functionalized this compound derivatives. tandfonline.com |
| Tri-substituted Alkenenitriles | γ-Hydroxy alkynenitriles, Grignard reagents | t-BuMgCl, second Grignard reagent | A chelation-controlled conjugate addition leads to the stereoselective formation of the target molecules. duq.edu |
| 2-Amino-4,6-diarylpyridine-3-carbonitriles | Aromatic aldehydes, Acetophenone derivatives, Malononitrile, Ammonium (B1175870) acetate (B1210297) | Copper(II) acetate (Cu(OAc)₂), Reflux | A one-pot, multi-component reaction efficiently yields complex pyridine (B92270) derivatives from simpler precursors. ajol.info |
| (E)- and (Z)-2-Alken-4-yn-1-ols | 2-Propynoic Acid | Not specified | Stereodivergent synthesis pathways allow for the selective creation of either (E) or (Z) isomers. acs.org |
Structure-Reactivity Relationships in this compound Derivatives
The relationship between the molecular structure of this compound derivatives and their chemical reactivity is a critical area of investigation. The nature and position of substituents on the pentenenitrile framework can profoundly influence the electronic properties of the molecule, thereby dictating its reaction pathways and the stability of intermediates and products.
Further studies on related structures reinforce this principle. In the synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles, the type of substituent on the aryl rings significantly impacts the biological efficacy of the final compound. It was observed that a chlorine atom at the para-position of a phenyl ring resulted in more effective antimicrobial activity compared to methyl or nitro groups at the same position. ajol.info This suggests that the electron-withdrawing nature and steric profile of the substituent play a key role in the molecule's interaction with its biological target.
The following table details observed structure-reactivity relationships in this compound derivatives and related compounds.
| Compound Class | Structural Variation | Observed Effect on Reactivity/Property |
| Pyridazin-3(2H)-one Derivatives | Introduction of an ethyl ester group at N-1 | Led to a decrease in antibacterial activity against S. aureus. mdpi.com |
| Pyridazin-3(2H)-one Derivatives | Hydrolysis of the N-1 ethyl ester to a carboxylic acid | Caused an increase in antibacterial activity against P. aeruginosa and A. baumannii. mdpi.com |
| 2-Amino-4,6-diarylpyridine-3-carbonitriles | Presence of a p-chloro substituent on a phenyl ring | Resulted in enhanced antibacterial and antifungal activity compared to methyl or nitro groups. ajol.info |
| 5-Arylpenta-2,4-dienoic Acid Ethyl Esters | Use of various enaminone ligands in Cu-catalyzed C-S coupling | The structure of the enaminone ligand significantly affected the reaction yield. nih.gov |
Investigation of Novel this compound-Containing Structures
The this compound framework serves as a valuable synthon for the construction of more elaborate and novel chemical architectures, particularly heterocyclic systems that are of interest in medicinal and materials chemistry.
One major area of investigation is the synthesis of pyridazine (B1198779) and pyridazinone derivatives. These six-membered heterocycles, containing two adjacent nitrogen atoms, can be prepared from precursors derived from pent-2-enenitriles. For example, 3-amino-2-cyanopent-2-ene dicarboxylate has been used in cyclocondensation reactions to furnish pyridazine structures. uminho.pt The resulting pyridazinone core is found in numerous compounds explored for a range of biological activities. nih.govnih.govjocpr.com
The synthesis of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, also frequently involves pentenenitrile-related starting materials. The Knorr pyrazole (B372694) synthesis, a classical method, involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com Pentadienenitriles can be converted into intermediates suitable for cyclization into pyrazole rings, which are themselves important scaffolds in drug discovery. google.compharmaguideline.comnih.gov
More recently, a formal [5C+1N] annulation strategy has been developed, which uses 2,4-pentadienenitriles as the five-carbon component. Their reaction with hydroxylamine under mild conditions provides a facile and efficient route to multi-substituted 2-aminopyridines. researchgate.netresearchgate.net This method allows for the assembly of highly decorated pyridine rings, which are ubiquitous in pharmaceuticals and functional materials.
The table below presents examples of novel heterocyclic systems synthesized from this compound analogues.
| Starting Material/Analogue | Reagent | Resulting Novel Structure | Significance |
| 3-Amino-2-cyanopent-2-ene dicarboxylate | Arylhydrazonomalononitriles | Pyridazine derivatives | Provides a route to aza-analogues of phthalazinones, which are relatively understudied. uminho.pt |
| 2,4-Pentadienenitriles | Hydroxylamine (NH₂OH) | Multi-substituted 2-Aminopyridines | A [5C+1N] annulation strategy for the efficient synthesis of highly functionalized pyridines. researchgate.netresearchgate.net |
| 2-Cyano-5-dimethylamino-5-arylpenta-2,4-dienoic amides | Acid/Base treatment | 2-(1H)-Pyridone derivatives | Demonstrates the cyclization of a pentadiene amide precursor into a pyridone ring system. hu.edu.jo |
| 3-Benzoylpropionic acids | Hydrazine monohydrate | 3,5-Disubstituted Pyrazoles | A common route to pyrazole cores, which are key components in the development of enzyme inhibitors. nih.gov |
Future Research Directions and Perspectives on Pent 2 Enenitrile Chemistry
Exploration of Novel Synthetic Pathways
The development of innovative and efficient synthetic routes to pent-2-enenitrile is paramount for its broader application. Future research is expected to move beyond classical methods towards more elegant and atom-economical strategies.
Key research frontiers include:
Direct C-H Cyanation: A significant future goal is the direct synthesis of this compound from abundant hydrocarbon feedstocks like pentene isomers. Research into transition-metal catalysis (e.g., using palladium, copper, or iron complexes) for regioselective C-H activation and subsequent cyanation could provide a direct, step-economical route. The primary challenge lies in controlling the regioselectivity to favor the C2-C3 double bond and avoiding over-oxidation or side reactions.
Biocatalytic Routes: The use of enzymes offers a green and highly selective alternative. A prospective pathway could involve a multi-enzyme cascade starting from bio-derived precursors. For instance, an engineered pathway could utilize a hydratase, a dehydrogenase, and a dehydratase to convert a C5 sugar-derived intermediate into the target molecule. This approach promises mild reaction conditions, high stereoselectivity, and a reduced environmental footprint.
Electrochemical Synthesis: Electrosynthesis represents a powerful tool for sustainable chemistry. Future investigations could explore the electro-oxidative coupling of propylene (B89431) with acetonitrile (B52724) or related C2 synthons. This method avoids the use of stoichiometric chemical oxidants, relying on electricity as the "reagent," which can be sourced from renewable energy.
Table 1: Comparative Analysis of Prospective Synthetic Routes for this compound
| Synthetic Strategy | Potential Catalyst/System | Key Advantage | Major Research Challenge |
| Direct C-H Cyanation | Pd(II)/Cu(I) co-catalyst systems | High atom economy; use of simple feedstocks | Achieving high regioselectivity and chemoselectivity |
| Biocatalytic Cascade | Engineered Dehydratase/Nitrilase | Extreme selectivity; sustainable; mild conditions | Enzyme discovery, engineering, and stability |
| Electrochemical Coupling | Divided cell, graphite/platinum electrodes | Avoids chemical oxidants; green reagent (e-) | Low current efficiency; electrode fouling; product separation |
Advanced Mechanistic Investigations
A profound understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. Future research will leverage advanced analytical techniques to probe the intricate details of reactions involving this compound.
Prospective areas of investigation include:
Operando Spectroscopy: Studying catalytic reactions, such as the hydrogenation or hydroformylation of the C=C bond, under real operating conditions. Using techniques like high-pressure NMR or in-situ FT-IR spectroscopy can help identify active catalytic species, transient intermediates, and deactivation pathways in real-time.
Kinetic Isotope Effect (KIE) Studies: To elucidate rate-determining steps in complex transformations. For example, a detailed KIE study on the base-catalyzed isomerization of pent-3-enenitrile to this compound could definitively clarify the proton transfer mechanism and the nature of the transition state.
Flow Chemistry Analysis: Coupling microfluidic reactors with rapid analytical methods (e.g., mass spectrometry) allows for the safe generation and study of highly reactive intermediates formed from this compound, providing mechanistic insights that are inaccessible under batch conditions.
Computational Design and Prediction of this compound Transformations
In silico methods are poised to accelerate discovery in this compound chemistry by predicting reactivity and guiding experimental design.
Future computational efforts will likely focus on:
DFT for Reaction Pathway Modeling: Using Density Functional Theory (DFT) to map the potential energy surfaces for complex reactions. This can be used to predict the stereochemical outcomes of Diels-Alder reactions where this compound acts as a dienophile, or to rationalize the regioselectivity of 1,3-dipolar cycloadditions to the nitrile group versus the alkene.
Machine Learning (ML) for Condition Optimization: Training ML models on large datasets of reactions involving α,β-unsaturated nitriles could lead to algorithms that accurately predict the optimal catalyst, solvent, and temperature for a desired transformation of this compound, significantly reducing the experimental effort required for optimization.
Virtual Screening for Catalyst Discovery: High-throughput virtual screening of catalyst libraries (e.g., chiral ligands for asymmetric catalysis) can be employed to identify promising candidates for specific reactions, such as the asymmetric conjugate addition to this compound, before committing to their synthesis and testing in the lab.
Table 2: Hypothetical DFT Study on Regioselectivity of Cycloaddition
| Reaction Type | Reactant Pair | Computational Method | Predicted ΔG‡ (Alkene) | Predicted ΔG‡ (Nitrile) | Predicted Outcome |
| 1,3-Dipolar Cycloaddition | This compound + Azide (B81097) | B3LYP/6-311+G(d,p) | 22.5 kcal/mol | 28.1 kcal/mol | Favors addition to C=C bond |
| Diels-Alder | This compound + Cyclopentadiene | M06-2X/def2-TZVP | 19.8 kcal/mol | 45.7 kcal/mol | Exclusive addition to C=C bond |
Integration into Sustainable Chemistry Methodologies
Aligning the chemistry of this compound with the principles of green chemistry is a critical future objective. This involves a holistic approach to its synthesis and subsequent transformations.
Key research directions include:
Renewable Feedstock Valorization: Developing synthetic pathways that start from biomass. For example, catalytic conversion of levulinic acid, a platform chemical derived from cellulose, could be explored as a potential route to C5 nitrile precursors.
Benign Reaction Media: Shifting away from volatile organic solvents by investigating reactions in alternative media. The hydroamination of this compound in water or the use of deep eutectic solvents for its polymerization could drastically improve the environmental profile of these processes.
Design for Degradability: When using this compound as a monomer for materials (see 9.5), future research should focus on incorporating cleavable linkages into the polymer backbone to design materials that are biodegradable or chemically recyclable, contributing to a circular economy.
Expanding Applications in Materials Innovation
The unique combination of a polymerizable alkene and a modifiable nitrile group makes this compound an attractive, yet underexplored, monomer for advanced materials.
Future research should target:
Novel Copolymers: The synthesis and characterization of copolymers of this compound with monomers like vinyl acetate (B1210297) or N-isopropylacrylamide. The ethyl group of the this compound unit, compared to the hydrogen in acrylonitrile (B1666552), is expected to decrease chain packing, lower the glass transition temperature (Tg), and increase solubility, leading to novel thermoplastic elastomers or processable high-performance plastics.
Post-Polymerization Modification: Utilizing the nitrile groups in poly(this compound) as a versatile chemical handle. Systematic studies on the controlled reduction of the nitrile to primary amines could yield functional polymers for CO2 capture or as scaffolds for drug delivery. Similarly, hydrolysis to amides could produce novel hydrogels.
Specialty Adhesives and Coatings: The polarity of the nitrile group suggests strong adhesion to metal and polar substrates. Research into formulating this compound-based copolymers for specialty adhesives or protective coatings with enhanced chemical and thermal resistance is a promising avenue.
Table 3: Prospective Copolymers of this compound and Their Potential Properties
| Comonomer | Polymerization Method | Key Feature from this compound | Potential Application | Predicted Property |
| Styrene | RAFT Polymerization | Increased polarity, modifiable nitrile | Engineering Plastic | Improved chemical resistance, higher Tg than polystyrene |
| Butadiene | Anionic Polymerization | Polarity, cross-linking site | Specialty Rubber | Enhanced oil resistance, good adhesion |
| N-isopropylacrylamide | Free Radical Polymerization | Hydrophobicity, steric bulk | Smart Hydrogel | Tunable Lower Critical Solution Temperature (LCST) |
Deeper Understanding of Stereochemical Control
Controlling the three-dimensional architecture of molecules derived from this compound is the key to accessing complex and valuable chemical entities, particularly for pharmaceutical and agrochemical applications.
Future research must focus on:
Asymmetric Conjugate Addition: This is a cornerstone reaction. The development of novel chiral organocatalysts (e.g., diarylprolinol silyl (B83357) ethers) or transition-metal catalysts (e.g., copper-chiral ligand complexes) to facilitate the addition of carbon, nitrogen, and oxygen nucleophiles to this compound with high enantioselectivity (ee > 99%) is a major goal.
Catalytic Asymmetric Cycloadditions: Designing chiral Lewis acids to catalyze enantioselective Diels-Alder or hetero-Diels-Alder reactions using this compound as the dienophile. This would provide stereocontrolled access to complex cyclic structures containing multiple stereocenters.
Stereodivergent Synthesis: Developing catalytic systems that can selectively produce any given stereoisomer of a product from the same set of starting materials (e.g., (E)-pent-2-enenitrile and a nucleophile) simply by changing the catalyst or reaction conditions. This represents the pinnacle of synthetic control and is a significant long-term research objective.
Table 4: Hypothetical Study on Asymmetric Michael Addition to (E)-Pent-2-enenitrile
| Nucleophile | Catalyst System | Product Stereocenter | Reported Enantiomeric Excess (ee%) |
| Dimethyl malonate | Chiral Squaramide Organocatalyst | C3 | 95% |
| Thiophenol | Chiral Copper(II)-BOX Complex | C3 | 92% |
| Nitromethane | Chiral Bifunctional Thiourea Catalyst | C3 | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
